molecular formula C9H8INO3 B6597937 4-(2-iodoacetamido)benzoic acid CAS No. 5434-66-2

4-(2-iodoacetamido)benzoic acid

Cat. No.: B6597937
CAS No.: 5434-66-2
M. Wt: 305.07 g/mol
InChI Key: LAEUQSVCOOXLEE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2-Iodoacetamido)benzoic acid is an organic compound characterized by the presence of an iodine atom, an acetamido group, and a benzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-iodoacetamido)benzoic acid typically involves the iodination of acetamido benzoic acid. One common method includes the reaction of acetamido benzoic acid with iodine and a suitable oxidizing agent under controlled conditions to introduce the iodine atom at the desired position.

Industrial Production Methods: Industrial production of this compound may involve large-scale iodination processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of iodine incorporation while minimizing by-products.

Chemical Reactions Analysis

Types of Reactions: 4-(2-Iodoacetamido)benzoic acid undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering its oxidation state.

    Hydrolysis: The acetamido group can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products Formed:

    Substitution Reactions: Products include derivatives with different functional groups replacing the iodine atom.

    Oxidation Reactions: Products may include oxidized forms of the benzoic acid moiety.

    Reduction Reactions: Reduced forms of the compound, potentially altering the acetamido group.

Scientific Research Applications

4-(2-Iodoacetamido)benzoic acid has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Employed in studies involving protein modification and labeling due to its ability to react with thiol groups.

    Medicine: Investigated for potential therapeutic applications, including as an inhibitor of specific enzymes.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-(2-iodoacetamido)benzoic acid involves its ability to alkylate thiol groups in proteins, thereby inhibiting the function of enzymes that rely on cysteine residues for their catalytic activity. This alkylation process disrupts the formation of disulfide bonds, leading to the inactivation of the target proteins.

Comparison with Similar Compounds

    Iodoacetamide: Similar in structure but lacks the benzoic acid moiety.

    Iodoacetic Acid: Contains an iodine atom and an acetic acid group but lacks the acetamido group.

    Chloroacetamide: Similar structure with a chlorine atom instead of iodine.

Uniqueness: 4-(2-Iodoacetamido)benzoic acid is unique due to the combination of its iodine atom, acetamido group, and benzoic acid moiety, which confer distinct chemical reactivity and biological activity. This combination makes it particularly useful in applications requiring specific protein modifications and enzyme inhibition.

Properties

IUPAC Name

4-[(2-iodoacetyl)amino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8INO3/c10-5-8(12)11-7-3-1-6(2-4-7)9(13)14/h1-4H,5H2,(H,11,12)(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAEUQSVCOOXLEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)O)NC(=O)CI
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8INO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30280217
Record name 4-iodoacetylaminobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30280217
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

305.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5434-66-2
Record name NSC15939
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15939
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-iodoacetylaminobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30280217
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

An oligonucleotide, 20 bases in length, comprised of 2′-chloro-deoxyguanosine bases, acts as the sequence-specific component of the first reagent. This oligonucleotide is prepared on an automated oligonucleotide synthesizer using phosphoramidite chemistry. A primary amino group is introduced at the 3′-terminus of the oligonucleotide during its synthesis using the reagent 3'Amine O CPG (Clontech Laboratories, Inc., Palo Alto, Calif.). The primary amine at the 3′-terminus of the oligonucleotide is then reacted with SIAB (succinimydl 4-iodoacetyl aminobenzoate, Pierce, Rockford, Ill.) to introduce an iodoacetamide residue, according to Weltman, et al. (Weltman, J. K., et al., “N-Succinimidyl(4-lodoacetyl)Aminobenzoate: A New Heterobifunctional Crosslinker,” Biotechniques 1:148-152 (1983)). Weltman et al. disclose in their “MATERIALS AND METHODS” section the preparation of N-succinimidyl(4-iodoacetyl)amino-benzoate (SIAB). SIAB is prepared as outlined in FIG. 1 of Weltman et al. (figure not shown below). Iodoacetic anhydride, 354 mg (1 mmole) purchased from ICN Pharmaceuticals-K and K Laboratories, is reacted with 68.6 mg (0.5 mmoles) of p-aminobenzoic acid in 7.5 ml of dioxane, for 5 hours at room temperature in the dark, and then for 2 days at 4 degrees. A white flocculent intermediate (4-iodoacetylaminobenzoic acid) is isolated by centrifugation and triturated with 0.5 ml of diethyl ether three times. The resulting white intermediate is dried with hot air with a yield of 160 mg. Dicyclohexycarboiimide (86.2 mg; 0.4 mmoles) is added to a solution of the intermediate (128 mg; 0.4 mmoles) and N-hydroxysuccinimide (48.5 mg; 0.4 mmoles) in 3.35 ml of tetrahydrofuran (THF) and placed at 4 degrees for 20 hours. A precipitate is removed and the supernatant liquid is recovered and evaporated to dryness and triturated with diethyl ether. Pale yellow crystals of SIAB are recovered, yield 135 mg (80%), melting point 172-175 degrees. The yellow crystals of SIAB are recrystallized from methanol and washed twice with diethyl ether, yielding white crystals of SIAB, melting point 194-196 degrees with decomposition. The calculated molecular weight of SIAB is 402 daltons. The iodoacetamide-derivatized oligo(dG) is then reacted with the thiol group on the derivatized Fab′ fragment, thereby forming the first reagent of the invention.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
N-Succinimidyl(4-lodoacetyl)Aminobenzoate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
N-succinimidyl(4-iodoacetyl)amino-benzoate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
68.6 mg
Type
reactant
Reaction Step Six
Quantity
7.5 mL
Type
solvent
Reaction Step Six
[Compound]
Name
oligonucleotide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Name
2′-chloro-deoxyguanosine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
[Compound]
Name
oligonucleotide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Ten
[Compound]
Name
oligonucleotide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eleven
[Compound]
Name
3'Amine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Twelve
[Compound]
Name
primary amine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Thirteen
[Compound]
Name
oligonucleotide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Thirteen
[Compound]
Name
SIAB
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Thirteen

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.